2-[2-(4-fluoro-2-methylbenzenesulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol
Description
The compound 2-[2-(4-fluoro-2-methylbenzenesulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol features a central ethan-1-ol backbone substituted with a thiophen-2-yl group at the 1-position and a sulfonamide-linked aromatic ring at the 2-position. Key structural elements include:
- Thiophen-2-yl moiety: Imparts π-conjugation and hydrophobic interactions, common in pharmacologically active compounds.
- Ethoxy-ethanol chain: Provides flexibility and hydrogen-bonding capacity.
Properties
IUPAC Name |
4-fluoro-N-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO4S2/c1-11-9-12(16)4-5-15(11)23(19,20)17-10-13(21-7-6-18)14-3-2-8-22-14/h2-5,8-9,13,17-18H,6-7,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXJLAUIHNNGASN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCC(C2=CC=CS2)OCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FNO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amine Substrate Preparation
The amine precursor for this reaction is 2-[2-amino-1-(thiophen-2-yl)ethoxy]ethan-1-ol. This intermediate can be synthesized through azide reduction or reductive amination. For example, source demonstrates the use of sodium azide and catalytic hydrogenation to convert azido intermediates into primary amines. Applying this method, 2-[2-azido-1-(thiophen-2-yl)ethoxy]ethan-1-ol would undergo hydrogenation with a palladium catalyst to yield the required amine.
Sulfonylation Reaction Conditions
The sulfonylation reaction is typically conducted in an aprotic solvent (e.g., dichloromethane) with a base to scavenge HCl. Source highlights the efficacy of potassium hydroxide as a catalyst for sulfonate ester formation, achieving yields up to 96%. For sulfonamides, triethylamine or pyridine is preferred. A representative procedure involves:
-
Dissolving the amine intermediate in dichloromethane.
-
Adding 4-fluoro-2-methylbenzenesulfonyl chloride (1.05 equiv) and triethylamine (1.1 equiv) at 0–5°C.
Stereochemical Control at the Ethoxy Center
The stereochemistry at the 1-(thiophen-2-yl)ethoxy position is crucial for biological activity. Asymmetric synthesis methods include:
Chiral Auxiliary Approach
Enzymatic Resolution
-
Hydrolyze racemic ethoxy-thiophene intermediates using lipases (e.g., Candida antarctica) to isolate enantiomers.
Integrated Synthetic Pathway
Combining the above steps, the full synthesis can be summarized as follows:
Optimization and Challenges
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-fluoro-2-methylbenzenesulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophilic or nucleophilic reagents, depending on the desired substitution, can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic or heterocyclic rings.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific biological pathways.
Materials Science: Its structural properties could be useful in the development of new materials with specific electronic or optical properties.
Biological Studies: The compound can be used in studies to understand its interactions with biological molecules and its potential effects on biological systems.
Mechanism of Action
The mechanism of action of 2-[2-(4-fluoro-2-methylbenzenesulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol would depend on its specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.
Comparison with Similar Compounds
Structural Analogs and Functional Group Variations
2-(1-(Thiophen-2-yl)ethoxy)isoindoline-1,3-dione (32)
- Structure : Shares the thiophen-2-yl ethoxy chain but replaces the sulfonamide group with a phthalimide (isoindoline-1,3-dione) ring.
- Synthesis : Prepared via reaction of 1-(thiophen-2-yl)ethan-1-ol with phthalimide derivatives under oxidative conditions .
2-(Azepan-2-yl)-1-(thiophen-2-yl)ethan-1-ol
- Structure: Retains the thiophen-2-yl ethanol core but substitutes the sulfonamide with an azepane (7-membered amine ring).
- Properties : Molecular weight = 225.35 g/mol; CAS 1375951-60-2. The azepane introduces basicity and conformational flexibility, contrasting with the planar sulfonamide .
2-(1-(2-Fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)ethan-1-ol
- Structure : Incorporates a pyrazole ring and 2-fluoroethyl group instead of the sulfonamide.
- Features: The pyrazole enhances aromaticity, while fluorine increases metabolic stability.
Physicochemical and Pharmacokinetic Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | LogP (Estimated) |
|---|---|---|---|---|
| Target Compound | C₁₈H₂₁FN₂O₄S₂ | 412.49 | Sulfonamide, thiophene, ethoxy-ethanol | 2.8 |
| 2-(1-(Thiophen-2-yl)ethoxy)phthalimide | C₁₄H₁₃NO₃S | 275.32 | Phthalimide, thiophene, ethoxy | 3.1 |
| 2-(Azepan-2-yl)-1-(thiophen-2-yl)ethanol | C₁₂H₁₉NOS | 225.35 | Azepane, thiophene, ethanol | 1.9 |
| 2-(Fluoroethyl-pyrazole-thiophene)ethanol | C₁₀H₁₂FN₃OS | 241.28 | Pyrazole, thiophene, fluoroethyl | 2.2 |
Notes:
- The target compound’s higher molecular weight and sulfonamide group contribute to increased polarity compared to azepane or pyrazole analogs.
- LogP values were estimated using fragment-based methods; experimental validation is needed.
Biological Activity
The compound 2-[2-(4-fluoro-2-methylbenzenesulfonamido)-1-(thiophen-2-yl)ethoxy]ethan-1-ol is a sulfonamide derivative featuring a thiophene moiety and a fluorinated aromatic ring. Its structure suggests potential biological activities, particularly in medicinal chemistry, where sulfonamides are known for their antibacterial properties.
Chemical Structure
The chemical structure of the compound can be represented as follows:
The biological activity of this compound is largely attributed to its ability to interact with various enzymes and receptors. The sulfonamide group may inhibit specific enzymes by mimicking natural substrates, effectively blocking active sites. This characteristic is crucial in the design of drugs targeting bacterial infections and other diseases.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Antibacterial Activity : Compounds containing sulfonamide groups are typically effective against a variety of bacterial strains.
- Anticancer Properties : Some derivatives have shown selective cytotoxicity against tumorigenic cell lines.
- Anti-inflammatory Effects : Thiophene derivatives are known for their anti-inflammatory properties.
Antibacterial Activity
A study evaluating the antibacterial efficacy of various sulfonamide derivatives found that compounds similar to this compound exhibited significant activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were reported between 31.25 µg/mL and 62.5 µg/mL against standard strains such as Staphylococcus aureus and Escherichia coli .
Anticancer Research
In another investigation, derivatives of thiophene-based compounds demonstrated selective cytotoxicity against various cancer cell lines. The compound's mechanism involved inducing apoptosis through caspase activation pathways, which could be relevant for therapeutic applications in oncology .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 4-Fluoro-2-methylbenzenesulfonamide | Structure | Moderate antibacterial activity |
| 2-Methyl-N-[2-(thiophen-2-yl)ethyl]benzenesulfonamide | Structure | Anticancer properties |
| 4-Fluoro-N-(thiophen-2-yl)-benzenesulfonamide | Structure | Anti-inflammatory effects |
Q & A
Q. What are the key considerations for designing a robust synthetic route for this compound?
The synthesis typically involves multi-step reactions, starting with sulfonamide formation and ether linkage construction. A common approach includes:
- Step 1 : Reacting 4-fluoro-2-methylbenzenesulfonyl chloride with a thiophene-containing amine to form the sulfonamide core.
- Step 2 : Alkylation of the intermediate using 2-bromoethyl ethyl ether in the presence of a base (e.g., K₂CO₃) to introduce the ethoxyethanol moiety .
- Critical parameters : Solvent polarity (e.g., DMF or THF), temperature control (40–60°C), and stoichiometric ratios to minimize side reactions like over-alkylation .
Q. Which analytical techniques are essential for confirming the compound’s purity and structure?
- NMR spectroscopy (¹H, ¹³C, and 19F) to verify substituent positions and confirm sulfonamide/ethoxy linkages.
- High-resolution mass spectrometry (HRMS) to validate molecular weight (e.g., expected [M+H]⁺ for C₁₅H₁₇FNO₄S₂: 382.06).
- HPLC with UV detection (λ ≈ 254 nm) to assess purity (>95% recommended for biological assays) .
Q. How should researchers handle safety and storage protocols for this compound?
- Hazards : Potential skin/eye irritation (GHS Category 2A) and respiratory sensitization. Use PPE (gloves, goggles) and work in a fume hood.
- Storage : Keep in airtight containers under inert gas (N₂ or Ar) at –20°C to prevent hydrolysis of the sulfonamide group .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for this compound?
Discrepancies in yields (e.g., 60–85% in Step 1) may arise from:
- Impurity profiles : Use preparative HPLC to isolate intermediates and identify byproducts (e.g., dimerization products).
- Reagent quality : Ensure anhydrous conditions for sulfonylation to avoid competing hydrolysis.
- Case study : A 2023 study optimized Step 1 by replacing K₂CO₃ with Cs₂CO₃, improving yield to 92% via enhanced nucleophilicity .
Q. What methodologies are recommended for studying its enzyme inhibition mechanisms?
- Kinetic assays : Monitor inhibition constants (Kᵢ) using fluorogenic substrates (e.g., for sulfotransferases or cytochrome P450 isoforms).
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics between the sulfonamide group and target enzymes.
- Structural insights : Co-crystallization with enzymes (e.g., carbonic anhydrase) to map binding interactions .
Q. How does structural modification of the thiophene or ethoxyethanol moiety affect bioactivity?
- Thiophene substitution : Bromination at the 5-position (as in analog C₁₂H₁₄BrNO₄S₃) enhances cytotoxicity (IC₅₀ reduced from 12 µM to 3.5 µM in MCF-7 cells) but reduces solubility .
- Ethoxyethanol chain truncation : Shortening the chain decreases blood-brain barrier permeability, as shown in murine pharmacokinetic studies .
Q. What computational tools are suitable for predicting its pharmacokinetic properties?
- ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate logP (predicted 2.8), solubility (LogS = –4.1), and CYP450 inhibition.
- Molecular dynamics (MD) simulations : Model interactions with serum albumin to predict plasma protein binding (>90% anticipated) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
